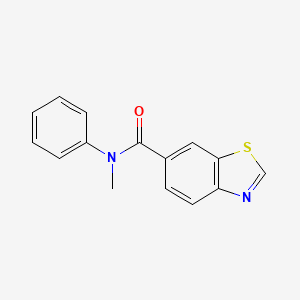

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide

Description

Properties

IUPAC Name |

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-17(12-5-3-2-4-6-12)15(18)11-7-8-13-14(9-11)19-10-16-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXMALFIUSNGHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base.

Introduction of Substituents: The N-methyl and N-phenyl groups are introduced through subsequent reactions. For instance, the N-methyl group can be added by reacting the benzothiazole core with methyl iodide, while the N-phenyl group can be introduced using phenyl isocyanate.

Carboxamide Formation: The carboxamide group is introduced by reacting the benzothiazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, improved catalysts, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The compound undergoes hydrolysis under acidic or basic conditions, cleaving the carboxamide bond to yield 2-amino-1,3-benzothiazole-6-carboxylic acid (or its deprotonated form). This reaction is critical for modifying the molecule’s bioactivity or generating intermediates for further derivatization.

Mechanistic Insight : The hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, followed by proton transfer and bond cleavage. The benzothiazole ring’s electron-withdrawing nature accelerates reactivity.

Nucleophilic Substitution at the Benzothiazole Ring

The electron-deficient benzothiazole core facilitates electrophilic aromatic substitution (EAS) at specific positions, though direct experimental data for this compound is limited. Analogous benzothiazole derivatives show reactivity at the 4- and 7-positions due to ring activation .

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro derivative | Requires low temperatures |

| Halogenation | Cl₂/Br₂ (FeCl₃ catalyst) | 7-Halo derivatives | Moderate regioselectivity |

Functionalization of the Methyl-Phenyl Amide Group

The N-methyl-N-phenyl substituent on the carboxamide can participate in N-alkylation or N-arylation under transition-metal catalysis, though steric hindrance may limit reactivity.

| Reaction | Catalyst/Reagents | Outcome | Reference |

|---|---|---|---|

| N-Alkylation | K₂CO₃, alkyl halide, DMF | Tertiary amide derivatives | |

| Cross-Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl amide analogs |

Oxidation Reactions

While no direct studies on this compound’s oxidation exist, related benzothiazoles undergo oxidation at the sulfur atom or aromatic ring. For example, sodium hypochlorite oxidizes benzothiazoles to sulfonic acids or sulfonamides in some cases .

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| NaOCl | Aqueous, pH 9–11, 50°C | Sulfonamide derivatives |

| H₂O₂/Fe³⁺ | Acetic acid, 60°C | Sulfoxide or sulfone products |

Microwave-Assisted Coupling Reactions

The carboxamide group participates in microwave-assisted coupling with aryl amines or heterocycles to form biaryl systems. For example, EDC/DMAP-mediated reactions in dichloromethane under microwave irradiation (80°C, 20 min) yield hybrid benzothiazole-piperidine carboxamides .

| Coupling Partner | Conditions | Application |

|---|---|---|

| 4-Aminophenyl benzothiazole | EDC, DMAP, DCM, microwave | Dual sEH/FAAH inhibitors (bioactivity) |

Stability Under Thermal and pH Conditions

-

Thermal Stability : Melting point 120–130°C; decomposes above 200°C.

-

pH Sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic media .

-

Solubility : Soluble in DMSO, DMF, and ethanol; insoluble in water .

Key Research Findings

-

The benzothiazole moiety enhances enzyme inhibition (e.g., sEH, FAAH) when coupled with aryl groups .

-

Hydrolysis products like 2-amino-1,3-benzothiazole-6-carboxylic acid show potential as intermediates for anticancer agents .

-

Microwave synthesis significantly improves reaction efficiency (20 min vs. 12–24 hr conventional heating) .

Scientific Research Applications

Anticancer Properties

Research indicates that benzothiazole derivatives, including N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit tumor growth and reduce inflammatory responses. For instance, derivatives of benzothiazole have been tested against various cancer cell lines such as PC3 and A431, demonstrating promising results in vitro .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In studies, specific derivatives have shown effectiveness in reducing inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Neurological Applications

This compound has been linked to the modulation of histamine H3 receptors, which are involved in cognitive processes and neurological functions. This suggests potential applications in treating conditions related to memory and cognition disorders .

Characterization Techniques

Characterization of this compound is often performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques help confirm the structure and purity of the synthesized compound .

Dyes and Pigments

Beyond medicinal applications, this compound serves as a coloring agent and dye intermediate in the synthesis of fibers and plastics . Its fluorescent properties make it suitable for use in photochemical devices and as a fluorescent chemo-sensor.

Corrosion Inhibitors

The compound has been explored for its potential as a corrosion inhibitor due to its ability to form protective layers on metal surfaces when applied in specific formulations .

Case Studies

Mechanism of Action

The mechanism by which N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular pathways and targets can vary depending on the specific biological context and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide with structurally related benzothiazole carboxamides, highlighting key differences in substituents, synthesis methods, and biological activities:

Key Structural and Functional Insights

Substituent Effects on RNA Binding: The amino group in ZN423 (2-amino-1,3-benzothiazole-6-carboxamide) facilitates hydrogen bonding with RNA motifs, enabling selective recognition of UU:GA tandem mismatches .

Synthetic Flexibility: Radical cyclization methods () and TBAF-mediated reactions () highlight the adaptability of benzothiazole carboxamides in generating diverse derivatives, such as isoindolinones or fluorinated analogs.

Pharmacological Potential: Fluorinated derivatives (e.g., ) exhibit enhanced bioavailability and target engagement, as seen in tunlametinib, a WHO-recognized oncology compound . The ethoxy-substituted analog () may balance solubility and rigidity for CNS applications.

Contrast with Phenanthroline Analogs :

- While N-methyl-N-phenyl-1,10-phenanthroline-2-carboxamide () shares a carboxamide group, its phenanthroline core enables metal chelation, diverging from benzothiazole’s RNA/protein-targeting roles .

Biological Activity

N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, drawing from various research studies.

Chemical Structure and Properties

This compound has the following chemical formula: . The compound features a benzothiazole ring, which is known for its pharmacological significance. The structural characteristics contribute to its interaction with biological targets.

Anticancer Activity

Research has demonstrated that benzothiazole derivatives exhibit significant anticancer properties. In particular, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

- Cell Lines Tested : The compound was evaluated against human epidermoid carcinoma (A431), non-small cell lung cancer (A549), and colon cancer (HCT 116) cell lines.

- Inhibition Concentrations : The half-maximal inhibitory concentration (IC50) values ranged from 1.2 to 5.3 µM across different cell lines, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 2.2 |

| A549 | 3.7 |

| HCT116 | 5.3 |

Antibacterial Activity

The compound also exhibits antibacterial properties, particularly against Gram-positive bacteria. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : The MIC against Enterococcus faecalis was found to be 8 µM, demonstrating effective antibacterial action .

Antioxidant Activity

This compound has shown significant antioxidant activity in various assays:

- Comparative Analysis : The antioxidant capacity was evaluated against standard antioxidants like Butylated Hydroxytoluene (BHT), with the compound demonstrating superior activity in several tests .

The biological activity of this compound is believed to be linked to its ability to induce apoptosis in cancer cells and inhibit cell cycle progression. Studies indicated that treated cancer cells showed increased lactate dehydrogenase (LDH) levels, suggesting cytotoxic effects . Furthermore, flow cytometry analyses revealed that the compound could arrest the cell cycle at the S phase.

Study on Anticancer Effects

A recent study focused on the synthesis and evaluation of benzothiazole derivatives including this compound. The results indicated a marked reduction in cell viability for A431 and A549 cells treated with the compound at concentrations ranging from 1 to 4 µM. Western blot analyses confirmed downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers .

Study on Antibacterial Effects

Another study evaluated the antibacterial efficacy of various benzothiazole derivatives against multiple strains of bacteria. This compound exhibited selective activity against E. faecalis and Staphylococcus aureus with MIC values supporting its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing N-methyl-N-phenyl-1,3-benzothiazole-6-carboxamide?

- Methodological Answer : The synthesis typically involves coupling a benzothiazole-6-carboxylic acid derivative with N-methyl-N-phenylamine using carbodiimide-based coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as a catalyst. Reactions are conducted under anhydrous conditions at room temperature for 12–24 hours. Post-synthesis purification employs column chromatography or recrystallization to achieve >95% purity .

- Key Considerations : Optimize solvent choice (e.g., DMF or THF) and stoichiometric ratios to minimize side products. Monitor reaction progress via TLC or HPLC.

Q. How is the compound characterized structurally after synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135 for functional group confirmation),

- High-resolution mass spectrometry (HRMS) for molecular weight validation,

- X-ray crystallography (if single crystals are obtained) to resolve the 3D structure and confirm regiochemistry .

- Data Example :

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.8–8.2 (benzothiazole protons), δ 3.4 (N-CH₃) |

| HRMS | [M+H]⁺: Calculated 311.0824, Observed 311.0827 |

Q. What in vitro assays are used to screen its biological activity?

- Methodological Answer :

- Anticancer : MTT assay against cancer cell lines (e.g., HCT116, MCF7) with IC₅₀ determination .

- Antimicrobial : Broth microdilution for MIC (minimum inhibitory concentration) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Data Table :

| Cell Line/Strain | IC₅₀/MIC (µM) | Reference |

|---|---|---|

| HCT116 (Colorectal) | 12.5 ± 1.2 | |

| C. albicans | 25.0 ± 2.1 |

Advanced Research Questions

Q. How can computational modeling predict target binding specificity for this compound?

- Methodological Answer :

- Perform molecular docking using RNA/DNA or protein structures (e.g., PDB files) with software like AutoDock Vina. Incorporate NMR-informed MD simulations to account for target flexibility, as demonstrated for benzothiazole-carboxamide binding to RNA tandem mismatches (e.g., r(UU:GA) motifs) .

- Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd).

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize assays : Ensure consistent cell lines, incubation times, and solvent controls.

- SAR analysis : Systematically modify substituents (e.g., methyl vs. ethyl groups on the benzothiazole ring) and correlate changes with activity. For example, N-methyl substitution may enhance membrane permeability compared to bulkier groups .

- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables.

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles.

- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation.

- In vivo PK profiling : Conduct murine studies with LC-MS/MS quantification of plasma/tissue concentrations over time .

Data Contradiction Analysis

Q. Why do IC₅₀ values vary between cancer cell lines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.